
Czc-25146
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CZC-25146 是一种有效的口服活性富含亮氨酸重复激酶 2 (LRRK2) 抑制剂。 它在抑制野生型和突变型 LRRK2 方面表现出显著的功效,使其成为研究诸如帕金森病等神经退行性疾病的宝贵化合物 .
准备方法
合成路线和反应条件
CZC-25146 通过一个多步骤过程合成,涉及形成氟二氨基嘧啶核心。关键步骤包括:
嘧啶核心的形成: 这涉及在特定条件下将 2,4-二氯-5-氟嘧啶与 2-甲氧基-4-吗啉代苯胺反应以形成中间化合物。
工业生产方法
This compound 的工业生产涉及扩大合成路线,优化反应条件以确保高产率和纯度。该过程包括:
反应条件优化: 这涉及微调温度、溶剂和反应时间等参数以最大限度地提高产率。
化学反应分析
反应类型
CZC-25146 经历多种类型的化学反应,包括:
氧化: 在特定条件下,它可以被氧化以形成氧化衍生物。
还原: 它可以被还原以形成还原衍生物。
取代: 它经历取代反应,特别是在氟和氨基上.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括亲核试剂,如胺和硫醇.
主要产品
科学研究应用
Neurodegenerative Disease Research
Neuroprotection in Parkinson's Disease:
CZC-25146 has shown promise in protecting neurons from injury induced by mutant LRRK2, which is associated with familial forms of Parkinson's disease. In studies involving cultured rodent and human neurons, this compound demonstrated mid-nanomolar potency in preventing neuronal degeneration caused by LRRK2 mutations .
Mechanism of Action:
The compound inhibits LRRK2 kinase activity, leading to reduced neuronal toxicity and promoting autophagy, a cellular process critical for degrading misfolded proteins. In vitro studies have shown that treatment with this compound leads to significant reductions in markers of neurodegeneration, such as neurite retraction and cell death .
Hepatic Proteopathy Research
Treatment of Alpha-1 Antitrypsin Deficiency:
this compound has been investigated for its potential application in treating hepatic proteopathy associated with Alpha-1 Antitrypsin Deficiency (A1ATD). In a mouse model (PiZ mice), the compound effectively reduced the accumulation of toxic polymer aggregates without causing liver injury .
Case Study Insights:
In patient-derived induced pluripotent stem cell (iPSC) hepatocyte models, this compound treatment resulted in decreased levels of A1AT polymer aggregates and increased secretion of normal A1AT, indicating its dual action on both reducing toxicity and enhancing protein secretion . The compound's ability to modulate inflammatory cytokines further supports its potential as a therapeutic agent for liver diseases.
Pharmacokinetic Properties
Bioavailability and Distribution:
this compound exhibits favorable pharmacokinetic characteristics, such as a volume of distribution of 5.4 L/kg and clearance rates conducive to in vivo studies . However, it is noted that the compound has poor blood-brain barrier penetration, which may limit its efficacy for central nervous system applications unless formulated appropriately .
Broader Kinase Inhibition Profile
Selectivity and Safety:
While primarily targeting LRRK2, this compound also inhibits several other kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2) at varying potencies. Importantly, it has been shown not to cause cytotoxicity in human cortical neurons at concentrations below 5 µM over extended treatment periods . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Data Summary
作用机制
CZC-25146 通过抑制 LRRK2 的活性发挥作用。它与 LRRK2 的 ATP 结合位点结合,阻止其磷酸化和随后的激活。 这种抑制导致 LRRK2 介导的下游信号通路减少,最终导致神经保护和减少神经元损伤 .
相似化合物的比较
类似化合物
GNE-7915: 另一种具有类似功效的有效 LRRK2 抑制剂。
MLi-2: 一种具有高活性的选择性 LRRK2 抑制剂。
PF-06447475: 一种众所周知的 LRRK2 抑制剂,用于各种研究
CZC-25146 的独特性
This compound 的独特性在于它对野生型和突变型 LRRK2 具有高选择性和效力。 它还表现出良好的药代动力学特性,使其成为体内研究的宝贵工具 .
生物活性
CZC-25146, also known as LRRK2 Inhibitor II, is a small molecule that has garnered attention for its potent inhibition of the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in various neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
LRRK2 is a multifunctional kinase involved in several cellular processes, including vesicular trafficking, autophagy, and immune responses. Its dysregulation is linked to Parkinson's disease and other pathologies. This compound inhibits LRRK2 by targeting its kinase activity, which is crucial for its role in phosphorylating various substrates, including Rab GTPases. The compound exhibits high selectivity for both wild-type and mutant forms of LRRK2, with IC50 values reported at 4.76 nM for the wild-type and 6.87 nM for the G2019S mutant form .
Biological Activity and Efficacy
Research indicates that this compound not only inhibits LRRK2 activity but also has broader biological implications:
- Phosphorylation Regulation : this compound modulates the phosphorylation states of key proteins involved in cellular signaling pathways. This includes the phosphorylation of Rab proteins, which are critical for endosomal and lysosomal functions .
- Non-Cytotoxicity : Studies have confirmed that this compound is non-cytotoxic in human neuronal cells, making it a promising candidate for therapeutic use without adverse effects on cell viability .
- Inflammatory Response : The compound has been shown to increase the secretion of α-1-antitrypsin (AAT), an important protein that protects tissues from enzymes of inflammatory cells. Additionally, it reduces levels of inflammatory cytokines, suggesting a potential role in managing inflammation-related conditions .
Case Studies and Research Findings
Several studies have explored the effects of this compound in different contexts:
- Parkinson's Disease Models : In preclinical models of Parkinson's disease, this compound demonstrated significant neuroprotective effects by restoring normal kinase activity and reducing pathological phosphorylation of α-synuclein .
- Liver Diseases : Research has indicated that this compound may also have applications beyond neurological disorders. It has been investigated for its potential benefits in liver diseases, where LRRK2 activity plays a role in liver cell function and inflammation .
- Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, which are essential for effective therapeutic application. Its ability to penetrate the blood-brain barrier is particularly relevant for neurological applications .
Data Table: Summary of Biological Activity
Feature | Details |
---|---|
Compound Name | This compound (LRRK2 Inhibitor II) |
Target | LRRK2 |
IC50 (Wild-type) | 4.76 nM |
IC50 (G2019S Mutant) | 6.87 nM |
Non-Cytotoxic | Yes |
Effects on AAT | Increases secretion |
Effects on Inflammation | Reduces inflammatory cytokines |
Applications | Parkinson's disease, liver diseases |
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended to determine the IC50 of Czc-25146 against LRRK2 isoforms?
- Methodological Answer : Use time-resolved fluorescence resonance energy transfer (TR-FRET) assays with recombinant human LRRK2 (wild-type and G2019S mutant). Titrate this compound in a dose-response format (e.g., 0.1–10,000 nM) and calculate IC50 using nonlinear regression analysis. Include kinase selectivity panels (e.g., 184 kinases) to confirm specificity .
- Key Data :
Q. How should researchers design in vitro experiments to assess this compound’s neuroprotective effects in Parkinson’s disease models?
- Methodological Answer :
Use primary rodent cortical neurons or human iPSC-derived neurons carrying LRRK2 mutations (e.g., G2019S, R1441C).
Treat cells with this compound (e.g., 4–100 nM) alongside DMSO controls.
Quantify cell damage via TUNEL assays (apoptosis) and morphological analysis (e.g., neurite length).
- Critical Controls : Include non-mutant neurons and inactive kinase mutants (e.g., D1994A) to isolate LRRK2-specific effects .
Q. What are the solubility and storage protocols for this compound to ensure experimental reproducibility?
- Methodological Answer :
- Solubility: Dissolve in DMSO at ≥46 mg/mL (stock concentration).
- Storage: Aliquot under inert gas (N2/Ar) at 2–8°C; avoid freeze-thaw cycles.
- Working concentrations: Dilute in culture media to ≤0.1% DMSO to minimize solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different neuronal models (e.g., rodent vs. human iPSC-derived neurons)?
- Methodological Answer :
- Variable 1 : Species-specific LRRK2 expression levels. Perform Western blotting to quantify endogenous LRRK2 in each model.
- Variable 2 : Mutation-specific effects. Compare G2019S (kinase hyperactive) vs. R1441C (GTPase deficient) mutants using phosphoproteomics to identify divergent pathways.
- Reference Data : this compound reduces human neuronal damage (EC50 = 4 nM) but shows limited efficacy in rodent PD models due to poor brain penetration .
Q. What statistical approaches are optimal for analyzing dose-dependent neuroprotection data from this compound studies?
- Methodological Answer :
- Use mixed-effects models to account for inter-experimental variability (e.g., cell batch effects).
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., DMSO vs. 10 nM vs. 100 nM treatments).
- Report effect sizes (e.g., Cohen’s d) for TUNEL-positive cell reduction .
Q. Why does this compound fail to rescue neurodevelopmental phenotypes in LRRK2-mutant neurons despite inhibiting kinase activity?
- Methodological Answer :
- Hypothesis 1 : Neurodevelopmental deficits may arise from LRRK2’s scaffolding functions, independent of kinase activity. Test via CRISPR knock-in of kinase-dead mutants (e.g., D1994A).
- Hypothesis 2 : Off-target effects on structurally similar kinases (e.g., PLK4, GAK) may counteract benefits. Use siRNA knockdowns to isolate LRRK2-specific phenotypes .
Q. Data Contradiction & Validation
Q. How should researchers validate this compound’s selectivity when conflicting kinase inhibition profiles are reported?
- Methodological Answer :
Replicate kinase panel assays under identical conditions (ATP concentration, incubation time).
Cross-validate with orthogonal methods (e.g., cellular thermal shift assays for target engagement).
Compare with structurally distinct LRRK2 inhibitors (e.g., MLi-2) to distinguish compound-specific vs. class effects .
Q. What experimental controls are essential to confirm this compound’s mechanism of action in autophagy assays?
- Methodological Answer :
- Include autophagy inducers (e.g., rapamycin) and inhibitors (e.g., chloroquine).
- Quantify LC3B-II/LC3B-I ratios via immunoblotting and normalize to housekeeping proteins (e.g., GAPDH).
- Use LRRK2 knockout lines to confirm pathway specificity .
Q. Methodological Tables
属性
IUPAC Name |
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHHOTZUJIXPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。